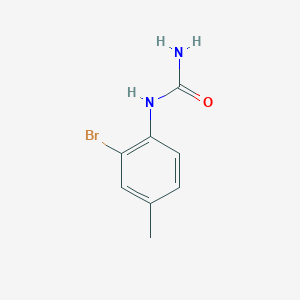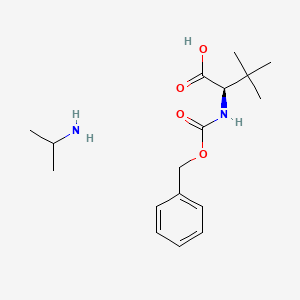
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide, also known as DMHP, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. The compound belongs to the class of cyclohexylamines and has been found to have a unique mechanism of action that makes it a promising candidate for therapeutic applications.
Mechanism of Action
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has a unique mechanism of action that involves the modulation of the sigma-1 receptor. The compound has been found to bind to this receptor and modulate its activity, which can lead to changes in cellular signaling pathways. This mechanism of action is different from other compounds that target the sigma-1 receptor, which makes this compound a promising candidate for therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. The compound has been found to have neuroprotective properties, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has also been found to have analgesic properties, which may have implications for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using standard laboratory techniques. This compound also has a unique mechanism of action, which makes it a promising candidate for therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. The compound is relatively new, and more research is needed to fully understand its pharmacological properties. Additionally, the compound has not yet been tested in clinical trials, which means that its safety and efficacy are not yet fully known.
Future Directions
There are several future directions for research on (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide. One area of interest is the potential use of the compound for the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been found to have neuroprotective properties, which may make it a promising candidate for the development of new therapies. Another area of interest is the potential use of this compound for the treatment of chronic pain. The compound has been found to have analgesic properties, which may have implications for the development of new pain medications. Finally, more research is needed to fully understand the pharmacological properties of this compound and its potential uses in various therapeutic applications.
Synthesis Methods
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of a palladium-catalyzed coupling reaction between 4-chloro-3-nitropyridine and cyclohexylamine, followed by reduction of the nitro group using iron powder in the presence of acetic acid. The resulting amine is then reacted with 2-bromo-4'-dimethylaminobutyrophenone to produce this compound.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. Studies have shown that this compound can modulate the activity of this receptor, which may have implications for the treatment of various neurological and psychiatric disorders.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20(2)12-4-6-16(21)19-15-7-9-17(22,10-8-15)14-5-3-11-18-13-14/h3-6,11,13,15,22H,7-10,12H2,1-2H3,(H,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNJVKSMNOFPOB-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![8-(4-benzylpiperidin-1-yl)-7-(2-{[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949517.png)
![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)







![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2949529.png)
![5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2949530.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2949536.png)